molecular formula C12H13FO2 B8791200 trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester

trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester

Cat. No.: B8791200
M. Wt: 208.23 g/mol
InChI Key: KMFYGBAATKYLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester is a chemical compound that belongs to the class of cyclopropane carboxylates It is characterized by the presence of a fluorophenyl group attached to a cyclopropane ring, which is further esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester typically involves the cyclopropanation of a suitable precursor, followed by esterification. One common method involves the reaction of (1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • Ethyl (1R,2R)-2-phenylcyclopropanecarboxylate
  • Ethyl (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylate
  • Ethyl (1R,2R)-2-(4-bromophenyl)cyclopropanecarboxylate

Comparison: trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, the fluorinated compound may exhibit enhanced stability, lipophilicity, and binding affinity to certain biological targets.

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

ethyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H13FO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3

InChI Key

KMFYGBAATKYLCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In an oven-dried two-neck round flask equipped with condenser and Argon inlet was charged with 40 mL of newly opened anhydrous chloroform. Dry Argon gas was bubbled through the chloroform. copper (I) iodide (38 mg, 1 mol %) and palladium (II) acetate (45 mg, 1 mol %) were added to the Chloroform and stirred at room temperature for 15 minutes under argon. Then 4-fluorostyrene (2.4 mL, 20 mmol) in 20 mL of dry chloroform was added to the above solution. Finally ethyl diazoacetate (8.3 mL, 80 mmol) in 10 mL of chloroform was added dropwise to the reaction mixture over 2 hour. The reaction mixture was heated at 80° C. for overnight. The reaction mixture was cooled down to room temperature and rotavaped to afford dark green oil. The residue was diluted with 200 mL of ethyl acetate and washed with saturated sodium bicarbonate aqueous solution (1×50 mL), water (1×50 mL) and brine (1×50 mL) respectively. The ethyl acetate layer was dried over Sodium sulfate and concentrated to give 5 gram of light brown oil as crude product, which was purified with flash chromatography (40 gram prepacked column by Isco, Inc., 230-400 mesh, eluants: 0-20% ethyl acetate in hexanes) to obtain 2.625 grams of the desired product as clear oil. The trans configuration of the structure was confirmed by NOE of 1H NMR, yield=62%.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
62%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[Cu]I
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.